Ctop-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ctop-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide . The disulfide bridges between cysteine and penicillamine residues are formed through selective oxidation reactions, often using iodine or other mild oxidizing agents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ctop-NH2 undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine and penicillamine residues.
Reduction: Cleavage of disulfide bridges under reducing conditions.
Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and other mild oxidants for disulfide bond formation.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and OxymaPure for peptide bond formation.
Major Products
The primary product of these reactions is the cyclic peptide this compound, with potential modifications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ctop-NH2 has a wide range of applications in scientific research:
Mechanism of Action
Ctop-NH2 exerts its effects by binding to the μ-opioid receptor, blocking the receptor’s interaction with endogenous and exogenous opioids. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria . The compound’s high affinity for the μ-opioid receptor is due to its specific amino acid sequence and cyclic structure, which allows for optimal receptor binding .
Comparison with Similar Compounds
Similar Compounds
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2): Another selective μ-opioid receptor antagonist with a similar structure but different amino acid at position 5.
Naloxone: A non-peptide opioid receptor antagonist used clinically to reverse opioid overdose.
Uniqueness
Ctop-NH2 is unique due to its cyclic structure and specific amino acid sequence, which confer high selectivity and affinity for the μ-opioid receptor. Unlike other opioid antagonists, this compound does not produce significant non-opioid receptor-mediated effects, making it a valuable tool for studying opioid receptor function .
Properties
Molecular Formula |
C50H67N11O11S2 |
---|---|
Molecular Weight |
1062.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |
InChI Key |
PZWWYAHWHHNCHO-FGHAYEPSSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.